molecular formula C18H13Cl2NO3 B1420619 6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride CAS No. 19022-99-2

6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride

Cat. No. B1420619
CAS RN: 19022-99-2
M. Wt: 362.2 g/mol
InChI Key: BTSWDKFCVCEBEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound with the CAS Number: 19022-99-2 . It has a molecular weight of 362.21 . The IUPAC name for this compound is 6-chloro-2-(3,4-dimethoxyphenyl)-4-quinolinecarbonyl chloride .


Molecular Structure Analysis

The InChI code for 6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride is 1S/C18H13Cl2NO3/c1-23-16-6-3-10(7-17(16)24-2)15-9-13(18(20)22)12-8-11(19)4-5-14(12)21-15/h3-9H,1-2H3 .


Physical And Chemical Properties Analysis

The compound is stored at a temperature of 28 C .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride has been utilized as an intermediate in the synthesis of various chemical compounds. For instance, it has been used in the preparation of 12,13-dihydro-11bH-quino[1,2-c]quinazolines, which involved reactions with triethyl orthoformate, cyanogen bromide, urea, and carbon disulfide, leading to the formation of methylthio and chloro derivatives (Phillips & Castle, 1980). Additionally, the compound has been part of studies focused on its crystal structure, demonstrating its role in forming complexes with other chemical entities, as seen in the study of 5-benzyl-7,9-di­methoxy-3-phenyl-5H-pyrazolo­[4,3-c]­quinolin-1-ium chloride acetic acid solvate (Baumer et al., 2004).

Spectroscopic Characterization and Molecular Structure

In the realm of spectroscopy and molecular structure analysis, DFT and TD-DFT/PCM calculations have been employed to determine the structural parameters and spectroscopic characteristics of related quinoline derivatives. This research has provided insights into their molecular structure, NLO properties, and charge distributions, which are crucial for understanding their potential applications in various fields, including biology and materials science (Wazzan et al., 2016).

Applications in Pharmaceutical Analysis

There has also been research into the use of related quinoline derivatives in pharmaceutical analysis. For instance, a study explored the use of 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde as a fluorogenic labelling reagent in pre-column derivatization for the HPLC separation of chlorophenols, demonstrating its utility in detecting and quantifying pharmaceutical compounds (Gatti et al., 1997).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

6-chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO3/c1-23-16-6-3-10(7-17(16)24-2)15-9-13(18(20)22)12-8-11(19)4-5-14(12)21-15/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSWDKFCVCEBEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 5
6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.